molecular formula C13H20Cl2N2O3 B8243327 (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride

Cat. No.: B8243327
M. Wt: 323.21 g/mol
InChI Key: OAXWDHFDPNLEGM-LTCKWSDVSA-N
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Description

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride typically involves the reaction of amino alcohols with α-haloacid chlorides. The process generally includes a sequence of coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides under specific conditions to yield the desired morpholine derivative .

Industrial Production Methods

Industrial production of morpholine derivatives, including this compound, often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride include other morpholine derivatives such as:

  • N-Methylmorpholine
  • Morpholine-4-carboxylic acid
  • Benzylmorpholine

Uniqueness

What sets this compound apart from other morpholine derivatives is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.2ClH/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXWDHFDPNLEGM-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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